Ido1-IN-18

Cancer Immunotherapy Enzyme Inhibition Tryptophan Metabolism

Ido1-IN-18 (Compound 14) is a rationally designed, long-acting IDO1 inhibitor featuring an oxetane core for enhanced metabolic stability and a Q3W dosing profile. With an IC50 of 2.5 nM and >2500-fold selectivity over CYP2C9, it delivers sustained target engagement in chronic syngeneic tumor models while minimizing off-target confounding. This profile simplifies combination with anti-PD-1/PD-L1 antibodies and provides a well-characterized reference standard (PDB 7RRC) for assay calibration. Choose Ido1-IN-18 for reproducible, translationally relevant preclinical immunotherapy research.

Molecular Formula C23H18F4N2O3
Molecular Weight 446.4 g/mol
Cat. No. B10854717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-18
Molecular FormulaC23H18F4N2O3
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC=C(C=C2)C3=CN=C(C=C3CO)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C23H18F4N2O3/c24-17-5-7-18(8-6-17)29-21(31)22(12-32-13-22)16-3-1-14(2-4-16)19-10-28-20(23(25,26)27)9-15(19)11-30/h1-10,30H,11-13H2,(H,29,31)
InChIKeyKTZHBUHZJXHRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ido1-IN-18 for Oncology Research: A Long-Acting IDO1 Inhibitor from the Oxetane Class


Ido1-IN-18, also known as Compound 14, is a small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Its discovery and characterization were part of a medicinal chemistry program at Merck & Co., Inc., aimed at developing long-acting IDO1 inhibitors suitable for Q3W (once every 3 weeks) oral or parenteral dosing. The compound features an oxetane core, a bioisostere known to improve key physicochemical properties such as polarity, lipophilicity, and metabolic stability [1]. The crystal structure of IDO1 in complex with this inhibitor has been resolved and deposited in the Protein Data Bank under the ID 7RRC [2].

Why Ido1-IN-18 is Not Interchangeable with Other IDO1 Inhibitors


IDO1 inhibitors are not functionally equivalent. They differ significantly in their binding modes (e.g., apo-enzyme vs. holo-enzyme targeting), potency, selectivity, and pharmacokinetic (PK) properties. For instance, while epacadostat coordinates with the heme iron of IDO1, GSK5628 inhibits by competing with heme for binding to a heme-free (apo) conformation, leading to distinct cellular effects [1]. Ido1-IN-18 belongs to a distinct oxetane-containing class, which was rationally designed for enhanced metabolic stability and a long-acting PK profile suitable for Q3W dosing [2]. This targeted PK optimization, a critical differentiator for in vivo studies, is not a property shared by earlier-generation IDO1 inhibitors like epacadostat or navoximod, which typically require more frequent dosing.

Comparative Preclinical Performance Data for Ido1-IN-18


Biochemical IDO1 Inhibitory Potency

Ido1-IN-18 (Compound 14) demonstrates potent inhibition of human IDO1 with an IC50 of 2.5 nM in a biochemical assay [1]. This potency is within the range of clinically evaluated inhibitors. For comparison, epacadostat has a reported biochemical IC50 of approximately 10 nM , and linrodostat (BMS-986205) is reported with an IC50 of 1.7 nM .

Cancer Immunotherapy Enzyme Inhibition Tryptophan Metabolism

Selectivity Profile Against Cytochrome P450 2C9 (CYP2C9)

To assess potential off-target activity, Ido1-IN-18 was screened against the drug-metabolizing enzyme CYP2C9. It exhibited an IC50 of 6.3 µM against CYP2C9 [1], resulting in a selectivity window of greater than 2,500-fold compared to its primary IDO1 target.

Drug Metabolism Off-target Effects Selectivity

Designed for Extended Pharmacokinetic (PK) Profile

Ido1-IN-18 was discovered as part of a program explicitly aimed at identifying IDO1 inhibitors suitable for Q3W (once every 3 weeks) dosing [1]. This was achieved through structure-guided design incorporating an oxetane core to enhance metabolic stability and improve overall PK profile [1]. This is a key differentiator from first-generation IDO1 inhibitors like epacadostat and navoximod, which have shorter half-lives and require more frequent (e.g., daily) dosing in preclinical models [2].

Pharmacokinetics In Vivo Dosing Metabolic Stability

Optimal Research Scenarios for Ido1-IN-18


Investigating Long-Term IDO1 Inhibition in Syngeneic Tumor Models

For researchers conducting chronic in vivo efficacy studies in syngeneic mouse tumor models, Ido1-IN-18's design for Q3W dosing [1] offers a significant practical advantage. Its long-acting profile reduces the frequency of dosing, minimizing animal stress and experimental variability associated with handling, while providing sustained target engagement over the study period.

Differentiating IDO1-Dependent from Independent Immune Effects

In mechanistic immunology studies, it is crucial to attribute observed changes in the tumor microenvironment specifically to IDO1 inhibition. Ido1-IN-18's high biochemical potency (IC50 = 2.5 nM) [2] combined with its >2,500-fold selectivity over CYP2C9 [2] provides a clean tool compound profile. This minimizes the risk of confounding results arising from off-target activity, allowing for a more definitive interpretation of IDO1's role in immune suppression.

Combination Therapy Studies with Immune Checkpoint Inhibitors

Given the rationale for combining IDO1 inhibitors with other immunotherapies like anti-PD-1/PD-L1 antibodies [3], Ido1-IN-18 is a suitable candidate for such combination studies. Its long-acting PK profile [1] aligns well with the dosing schedules of therapeutic antibodies, potentially simplifying study logistics and enabling more clinically relevant treatment regimens in preclinical models.

Use as a Benchmark Tool Compound in IDO1 Assay Development

For laboratories developing or validating new IDO1 activity assays (e.g., cellular kynurenine production assays, biochemical binding assays), Ido1-IN-18 can serve as a potent and well-characterized reference inhibitor. Its defined biochemical IC50 of 2.5 nM [2] and available structural data (PDB ID 7RRC) [4] provide a robust benchmark for calibrating assay performance and comparing novel inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ido1-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.